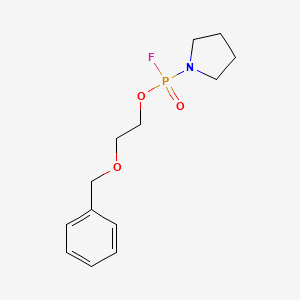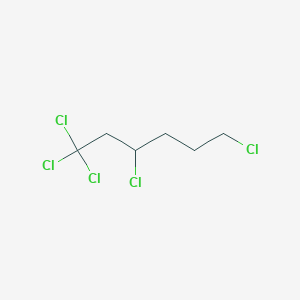![molecular formula C20H14O6 B14422033 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one CAS No. 81410-42-6](/img/no-structure.png)
5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one typically involves the formation of benzodioxole rings through the reaction of catechol with disubstituted halomethanes . The reaction conditions often require the presence of a base and an aprotic solvent to facilitate the formation of the methylenedioxy functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition and changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar methylenedioxy functional group.
5-(1,3-Benzodioxol-5-yl)pentanoic acid: Another compound with a benzodioxole ring, used in different applications.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: A related compound with additional conjugated double bonds.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one is unique due to its complex structure, which includes multiple benzodioxole rings and a fused benzofuro ring system. This complexity gives it distinct chemical and biological properties compared to simpler compounds.
Propriétés
| 81410-42-6 | |
Formule moléculaire |
C20H14O6 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C20H14O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,12H,3,7-9H2 |
Clé InChI |
FARHQKNGMYOEBH-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)


![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
